molecular formula C15H10ClNO B11859015 (4-Chloro-1H-indol-1-yl)(phenyl)methanone

(4-Chloro-1H-indol-1-yl)(phenyl)methanone

Cat. No.: B11859015
M. Wt: 255.70 g/mol
InChI Key: ZGWNTBLLTDBLME-UHFFFAOYSA-N
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Description

(4-Chloro-1H-indol-1-yl)(phenyl)methanone is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1H-indol-1-yl)(phenyl)methanone typically involves the condensation of 4-chloroindole with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the formation of the indole core followed by functionalization. These methods are optimized for high yield and purity, often using catalysts and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1H-indol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, hydroxyl derivatives, and oxo compounds .

Scientific Research Applications

(4-Chloro-1H-indol-1-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-1H-indol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition or activation of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1H-indol-1-yl)(phenyl)methanone is unique due to the presence of both a chloro and a phenyl group, which confer specific chemical properties and biological activities that differentiate it from other indole derivatives .

Biological Activity

(4-Chloro-1H-indol-1-yl)(phenyl)methanone is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a chloro substituent at the 4-position of the indole ring, which is fused with a phenyl group, contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C15H12ClN
  • Molar Mass : Approximately 255.71 g/mol
  • Structure : The compound's structure allows for diverse interactions with biological targets, particularly due to the presence of the chloro group and carbonyl functionality.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Indole derivatives are known to interact with various biological pathways involved in cancer progression.

  • Mechanism of Action : Similar compounds have shown effectiveness against cyclooxygenase (COX) enzymes, which are implicated in cancer-related inflammation and tumor growth. Molecular docking studies suggest that this compound may inhibit COX enzymes, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .
  • Case Study : A study on structurally related indoles demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells, suggesting that this compound may share similar mechanisms .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects.

  • Inflammatory Pathways : The compound has been shown to modulate inflammatory pathways by inhibiting the nuclear factor kappa B (NF-kB) signaling pathway, which is crucial in the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Comparative Analysis : In vitro studies have indicated that derivatives containing similar structures exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory drug development with fewer gastrointestinal side effects compared to traditional NSAIDs .

Research Findings

StudyFindings
Study 1Demonstrated significant cytotoxic effects on MCF-7 cells through apoptosis induction.
Study 2Showed modulation of NF-kB signaling and inhibition of pro-inflammatory cytokines.
Study 3Indicated selective COX-2 inhibition with potential for reduced side effects compared to conventional NSAIDs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing readily available indole derivatives and phenyl ketones.
  • Palladium-Catalyzed Reactions : Employing palladium catalysts for coupling reactions that yield polysubstituted indoles .

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

(4-chloroindol-1-yl)-phenylmethanone

InChI

InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-10-17(14)15(18)11-5-2-1-3-6-11/h1-10H

InChI Key

ZGWNTBLLTDBLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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